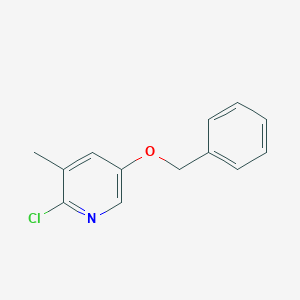

4-(1-ethyl-1H-imidazol-4-yl)phenol

Descripción general

Descripción

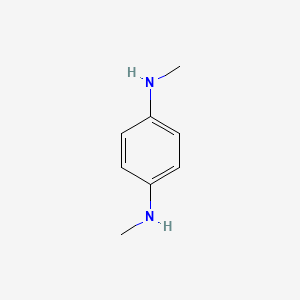

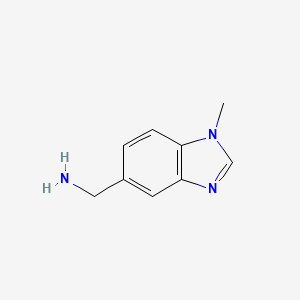

“4-(1-ethyl-1H-imidazol-4-yl)phenol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . In a specific synthesis process, imidazole was N-arylated with 4-fluorobenzaldehyde in the presence of hexadecyltrimethylammonium bromide as a catalyst . The resulting 4-(1H-imidazol-1-yl)benzaldehyde was then treated with various substituted acetophenones using 10% NaOH solution in MeOH to get the corresponding chalcones .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring linked to a phenol group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The empirical formula is C9H8N2O, and the molecular weight is 160.17 .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The melting point of 4-(1H-imidazol-1-yl)phenol is 204-206 °C .Aplicaciones Científicas De Investigación

Catalytic and Polymerization Properties

The derivative 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, similar in structure to 4-(1-ethyl-1H-imidazol-4-yl)phenol, shows potential in synthesizing iron complexes. These complexes are significant in catalyzing ethylene reactions, like oligomerization and polymerization. This application could be crucial in industrial processes, particularly in the production of various chemical products (Yankey et al., 2014).

Fluorescence and Sensing

A compound closely related to this compound, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, was synthesized and demonstrated significant fluorescence properties when coordinated with Zn2+. This suggests its potential as a fluorescent probe, useful in biochemical and medical research for detecting specific ions or molecules (Wen-yao, 2012).

Corrosion Inhibition

Imidazole derivatives, including structures similar to this compound, have been explored as corrosion inhibitors. They show efficacy in protecting materials like carbon steel and copper in acidic environments. This property is valuable in industrial maintenance and preservation, preventing material degradation and extending the life of infrastructure (Costa et al., 2021).

Photoactive Compounds

Imidazole-based molecules, such as this compound, have been found to possess photoactive properties. These compounds can undergo processes like excited-state intramolecular proton transfer, making them potential candidates for applications in photophysical studies and materials science (Somasundaram et al., 2018).

Safety and Hazards

4-(1H-imidazol-1-yl)phenol has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

Direcciones Futuras

While specific future directions for “4-(1-ethyl-1H-imidazol-4-yl)phenol” are not available in the retrieved data, it’s worth noting that imidazole derivatives are being extensively studied for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , suggesting potential future research directions in drug discovery and development.

Mecanismo De Acción

Target of Action

It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . These compounds can interact with various biological targets depending on their specific structures and functional groups.

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological effects. The exact interaction of 4-(1-ethyl-1H-imidazol-4-yl)phenol with its targets would depend on the specific nature of the target and the compound’s chemical structure.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives can affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of imidazole derivatives .

Propiedades

IUPAC Name |

4-(1-ethylimidazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-13-7-11(12-8-13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUBUIZJWIQUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295393 | |

| Record name | 4-(1-Ethyl-1H-imidazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74730-85-1 | |

| Record name | 4-(1-Ethyl-1H-imidazol-4-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74730-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Ethyl-1H-imidazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)

![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)

![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)

![[3-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B3282207.png)